1,1-Dibromo-3-chloroacetone
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Overview
Description
1,1-Dibromo-3-chloroacetone is a halogenated organic compound with the molecular formula C₃H₃Br₂ClO. It is known for its role as a disinfection byproduct formed when water containing elevated bromide levels is treated with chlorine or chloramine . This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3-chloroacetone can be synthesized through the bromination of acetone followed by chlorination. The process involves reacting acetone with two moles of bromine to form a mixture of brominated acetone derivatives. This mixture is then equilibrated in the presence of hydrogen bromide to produce 1,1-dibromoacetone as the major product . The final step involves reacting 1,1-dibromoacetone with a chloride source to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves controlled temperature and pressure conditions to facilitate the bromination and chlorination reactions .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dibromo-3-chloroacetone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce 1,1-dihydroxy-3-chloroacetone .
Scientific Research Applications
1,1-Dibromo-3-chloroacetone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1-dibromo-3-chloroacetone involves its interaction with biological molecules. The compound can react with nucleophilic sites in proteins and DNA, leading to potential mutagenic and cytotoxic effects . The molecular targets and pathways involved in these interactions are still under investigation, but it is known that the compound can form adducts with cellular macromolecules, disrupting their normal function .
Comparison with Similar Compounds
1,3-Dibromoacetone: Similar in structure but lacks the chlorine atom.
1,3-Dichloroacetone: Contains two chlorine atoms instead of bromine.
1,1-Dibromo-1-chloroacetone: Another halogenated acetone derivative with similar applications but different reactivity due to the position of the halogen atoms.
Uniqueness: 1,1-Dibromo-3-chloroacetone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other halogenated acetones may not be as effective .
Properties
CAS No. |
1578-18-3 |
---|---|
Molecular Formula |
C3H3Br2ClO |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1,1-dibromo-3-chloropropan-2-one |
InChI |
InChI=1S/C3H3Br2ClO/c4-3(5)2(7)1-6/h3H,1H2 |
InChI Key |
GNWZITBRPXAMSE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(Br)Br)Cl |
Origin of Product |
United States |
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